molecular formula C12H15N B6589079 6-phenyl-1-azaspiro[3.3]heptane CAS No. 2028257-91-0

6-phenyl-1-azaspiro[3.3]heptane

Cat. No.: B6589079
CAS No.: 2028257-91-0
M. Wt: 173.25 g/mol
InChI Key: CLGPHFCKVJHPAN-UHFFFAOYSA-N
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Description

6-Phenyl-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate, resulting in a spirocyclic β-lactam. This intermediate is then reduced using alane to yield the desired azaspiro compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 6-phenyl-1-azaspiro[3This flexibility is crucial for producing derivatives with desired pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, alane.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of N-oxides, while reduction typically yields secondary amines .

Mechanism of Action

The mechanism of action of 6-phenyl-1-azaspiro[3.3]heptane involves its interaction with biological targets, mimicking the behavior of piperidine. This compound can bind to receptors and enzymes, modulating their activity and leading to various pharmacological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in anesthetics where it may interact with sodium channels .

Comparison with Similar Compounds

6-Phenyl-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which distinguishes it from other similar compounds like:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-phenyl-1-azaspiro[3.3]heptane can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "Benzaldehyde", "Cyclohexanone", "Ammonium acetate", "Benzyl bromide", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and cyclohexanone in the presence of ammonium acetate to form 1-phenyl-1-cyclohexene-3-one", "Step 2: Alkylation of 1-phenyl-1-cyclohexene-3-one with benzyl bromide in the presence of sodium hydride to form 1-(phenylmethyl)-1-cyclohexene-3-one", "Step 3: Bromination of 1-(phenylmethyl)-1-cyclohexene-3-one with bromine to form 1-(phenylmethyl)-1-bromo-1-cyclohexene-3-one", "Step 4: Cyclization of 1-(phenylmethyl)-1-bromo-1-cyclohexene-3-one with ammonium acetate to form 6-phenyl-1-azaspiro[3.3]heptane" ] }

CAS No.

2028257-91-0

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

6-phenyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-8-12(9-11)6-7-13-12/h1-5,11,13H,6-9H2

InChI Key

CLGPHFCKVJHPAN-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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